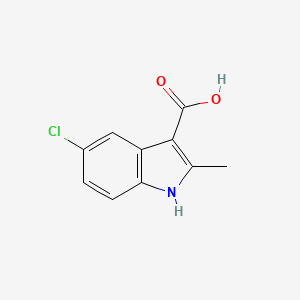

Ácido 5-cloro-2-metil-1H-indol-3-carboxílico

Descripción general

Descripción

5-chloro-2-methyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indolecarboxamides and derivatives . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and is used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of 5-chloro-2-methyl-1H-indole-3-carboxylic acid involves a palladium-catalyzed intramolecular oxidative coupling . This process involves the conversion of a variety of enamines into the relevant indole . The synthesis process is optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis

The molecular structure of 5-chloro-2-methyl-1H-indole-3-carboxylic acid is C10H8ClNO2 with a molecular weight of 209.629 . The 1H NMR spectrum of the compound reveals the presence of a singlet signal δ 12.01 ppm of indole NH, a singlet signal at δ 4.34 ppm (2H) of CH2 N-group, and two triplets (each of 2H) at δ 3.66 and 2.79 ppm of NHC H2 C H2 group .Chemical Reactions Analysis

The chemical reactions involving 5-chloro-2-methyl-1H-indole-3-carboxylic acid are complex and involve several steps. For instance, the compound can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .Physical And Chemical Properties Analysis

The compound is light pink to beige or light brown fine . It has a molecular formula of C10H8ClNO2 and a molecular weight of 209.629 .Aplicaciones Científicas De Investigación

Aplicaciones Antivirales

Los derivados del indol, incluidos los similares al ácido 5-cloro-2-metil-1H-indol-3-carboxílico, se han estudiado por sus propiedades antivirales. Han mostrado actividad inhibitoria contra una gama de virus, incluidos el virus de la influenza A y el virus Coxsackie B4 . La flexibilidad estructural de los derivados del indol permite la síntesis de compuestos con alta selectividad y potencia contra objetivos virales específicos.

Aplicaciones Antiinflamatorias

El núcleo del indol es una característica común en muchos agentes antiinflamatorios. La modificación de los derivados del indol puede conducir al desarrollo de nuevos medicamentos que pueden ayudar a controlar las enfermedades relacionadas con la inflamación, ofreciendo potencialmente alternativas con menos efectos secundarios o mayor eficacia .

Aplicaciones Anticancerígenas

Los derivados del indol se están explorando por su potencial en el tratamiento del cáncer. Pueden interactuar con varias vías celulares y pueden inhibir la proliferación de células cancerosas. La investigación sobre compuestos como el ácido 5-cloro-2-metil-1H-indol-3-carboxílico podría conducir a nuevas terapias para diferentes tipos de cáncer .

Aplicaciones Antimicrobianas

La actividad antimicrobiana de los derivados del indol los convierte en candidatos para el desarrollo de nuevos antibióticos. Con la resistencia a los antibióticos en aumento, la síntesis de nuevos compuestos basados en el indol es crucial para crear tratamientos más efectivos contra las cepas resistentes de bacterias .

Aplicaciones Antituberculosas

La tuberculosis sigue siendo un gran desafío para la salud mundial. Los derivados del indol han mostrado promesa en el tratamiento de la tuberculosis, con algunos compuestos que exhiben una actividad significativa contra Mycobacterium tuberculosis .

Aplicaciones Antidiabéticas

Los derivados del indol se han investigado por su posible uso en el manejo de la diabetes. Pueden afectar la secreción o sensibilidad a la insulina, ofreciendo una nueva vía para el tratamiento y manejo de la diabetes .

Aplicaciones Antimaláricas

La malaria es una enfermedad mortal causada por parásitos que se transmiten a las personas a través de las picaduras de mosquitos infectados. Los derivados del indol se han estudiado por sus propiedades antimaláricas, lo que podría conducir al desarrollo de nuevos medicamentos preventivos o tratamientos para esta enfermedad .

Aplicaciones Neuroprotectoras

Los derivados del indol también pueden tener efectos neuroprotectores, que podrían ser beneficiosos en el tratamiento de enfermedades neurodegenerativas. Al modular varias vías neurológicas, estos compuestos podrían ayudar a proteger la salud y la función neuronal .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, suggesting that they likely affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

Direcciones Futuras

The future directions for 5-chloro-2-methyl-1H-indole-3-carboxylic acid are promising. It has been found to have significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM . Moreover, it has been found to have higher anti-BRAF V600E activity than the reference erlotinib but is less potent than vemurafenib . These findings suggest that it could have potential applications in the development of anticancer drugs .

Análisis Bioquímico

Biochemical Properties

5-chloro-2-methyl-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes by forming hydrogen bonds with their active sites . This interaction can lead to the modulation of enzyme activity, affecting various metabolic pathways. Additionally, 5-chloro-2-methyl-1H-indole-3-carboxylic acid can bind to specific receptors on cell surfaces, altering signal transduction pathways and cellular responses .

Cellular Effects

The effects of 5-chloro-2-methyl-1H-indole-3-carboxylic acid on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 5-chloro-2-methyl-1H-indole-3-carboxylic acid can affect the expression of genes involved in various cellular processes, thereby altering the overall cellular phenotype .

Molecular Mechanism

At the molecular level, 5-chloro-2-methyl-1H-indole-3-carboxylic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 5-chloro-2-methyl-1H-indole-3-carboxylic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 5-chloro-2-methyl-1H-indole-3-carboxylic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that 5-chloro-2-methyl-1H-indole-3-carboxylic acid can have lasting effects on cellular function, even after the compound has been metabolized or degraded .

Dosage Effects in Animal Models

The effects of 5-chloro-2-methyl-1H-indole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant side effects.

Propiedades

IUPAC Name |

5-chloro-2-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWNOZKZEGWJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651231 | |

| Record name | 5-Chloro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889942-69-2 | |

| Record name | 5-Chloro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1460342.png)

![Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-](/img/structure/B1460349.png)

![2-(4-Methanesulfonyl-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1460350.png)

![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)